Specific Scientific Field: Environmental Chemistry
Summary of the Application: 4-Ethylpyridine (4EP) is degraded in water using a heterogeneous photo-Fenton process. This process involves the use of hydrogen peroxide (H2O2), magnetite (Fe3O4), and ultraviolet irradiation (UV) .
Methods of Application or Experimental Procedures: The degradation of 4EP is achieved by using a combination of H2O2, Fe3O4, and UV. The operational conditions such as pH, catalyst concentration, and temperature are varied during the degradation experiments to evaluate their effects on the kinetics and efficiency of the H2O2/Fe3O4/UV oxidation .
Results or Outcomes: Under optimal conditions (100 mg/L 4EP, [H2O2] = 1000 mg/L, Fe3O4 = 40 mg/L, pH = 3 and room temperature, 300 rpm), 4EP was totally declined and more than 93% of the total organic carbon (TOC) was eliminated .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 4-Ethylpyridine is used to study the influence of counter-anion concentration on analyte retention .
4-Ethylpyridine is an organic compound with the molecular formula and a molecular weight of 107.15 g/mol. It consists of a pyridine ring substituted with an ethyl group at the 4-position. This compound appears as a clear, colorless to yellow liquid and has a characteristic odor. It is known for its stability under normal conditions but can react with strong oxidizing agents, acids, and bases .
The compound has been synthesized through methods such as heating N-ethylpyridinium iodide or reacting pyridine with ethyl iodide .
Research indicates that 4-Ethylpyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may have applications in pharmacology due to its ability to interact with biological systems, although specific mechanisms are still under investigation .
4-Ethylpyridine can be synthesized through several methods:
4-Ethylpyridine finds use in various fields:
4-Ethylpyridine shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylpyridine | C6H7N | Methyl group instead of ethyl; different reactivity. |
4-Propylpyridine | C8H11N | Propyl group increases hydrophobicity; different uses. |
4-Isobutylpyridine | C10H13N | Bulky isobutyl group; affects steric interactions. |
4-N-butylpyridine | C10H13N | Longer butyl chain; alters solubility properties. |
4-Pyridin-2-amine | C7H8N2 | Amino group introduces different reactivity patterns. |
Uniqueness: The ethyl substitution provides distinct chemical properties that affect its reactivity and potential applications compared to other similar compounds. Its specific interactions and biological activities also set it apart within this class of compounds .
Flammable;Irritant;Health Hazard